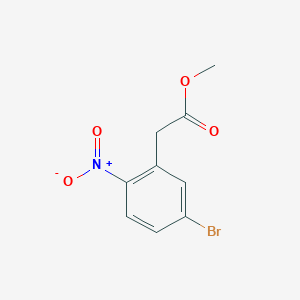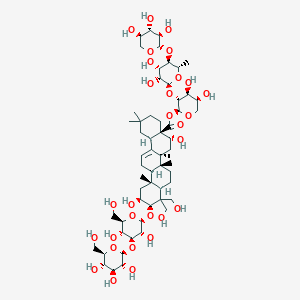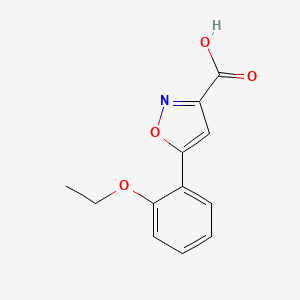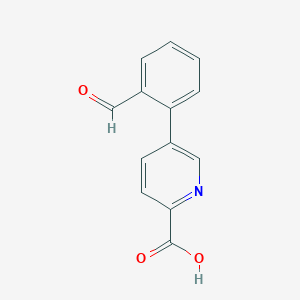
5-(2-Formylphenyl)picolinic acid
Descripción general
Descripción
5-(2-Formylphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula of 5-(2-Formylphenyl)picolinic acid is C13H9NO3 .
Molecular Structure Analysis
The molecular structure of 5-(2-Formylphenyl)picolinic acid consists of a picolinic acid core with a formylphenyl group attached . The exact structural details would require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Photocatalytic Activity in Metal Coordination Polymers
5-(3,4-Dicarboxylphenyl)picolinic acid (H3dppa) has been utilized in the assembly of various metal coordination compounds. These compounds exhibit diverse structures and have been characterized for their photocatalytic activity, particularly in the degradation of methylene blue, a model dye pollutant. For instance, a nickel(II) coordination polymer demonstrated significant catalytic activity, linked to its structural features (Gu et al., 2017).
Anticancer Complexes in Organometallic Chemistry
Organometallic half-sandwich iridium anticancer complexes incorporating picolinate have shown rapid hydrolysis and the ability to form adducts with 9-ethylguanine, indicating a potential application in anticancer therapy (Liu et al., 2011).
Magnetic Properties of Nickel(II) and Cobalt(II) Coordination Polymers
The use of 5-(3,4-Dicarboxylphenyl) picolinic acid in the synthesis of nickel(II) and cobalt(II) coordination polymers has been explored. These compounds feature unique structural arrangements and exhibit weak ferromagnetic and antiferromagnetic couplings, respectively, which could be of interest in the field of magnetic materials (Wang, Li, & Wang, 2020).
Optoelectronic Properties in Polymer Light-Emitting Devices
A picolinic acid derivative has been synthesized for use in polymer light-emitting devices. The derivative showed improved optoelectronic properties, such as enhanced luminance efficiency and peak brightness, indicating its potential in developing advanced light-emitting materials (Xiao et al., 2009).
Applications in Organic Electronics
Phosphorescent iridium(III) complexes with picolinic acid as an ancillary ligand have been designed for use in organic electronics. These complexes show high photophysical efficiency and have been utilized in red and white organic light-emitting diodes (OLEDs), demonstrating their versatility in this field (Tao et al., 2017).
Selective Sensing and Catalysis in Lanthanide MOFs
Lanthanide metal-organic frameworks (Ln-MOFs) incorporating 5-(4-carboxy phenyl)picolinic acid have been developed for selective sensing of ions and as a platform for efficient nanoparticle catalysis. These materials have demonstrated high selectivity and sensitivity in detecting specific ions, as well as remarkable catalytic performance (Wu et al., 2017).
Propiedades
IUPAC Name |
5-(2-formylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYZTSMVUHKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679301 | |
| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylphenyl)-picolinic acid | |
CAS RN |
566198-45-6 | |
| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



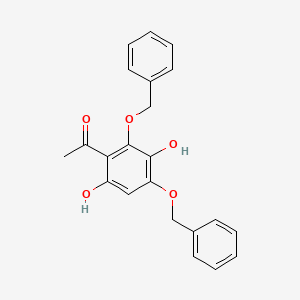
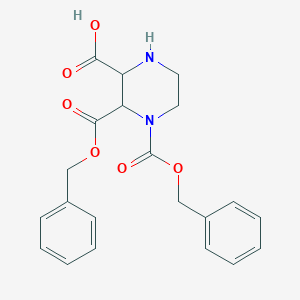
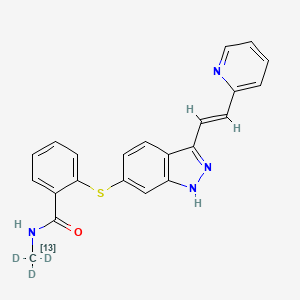
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
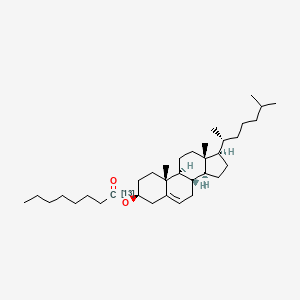
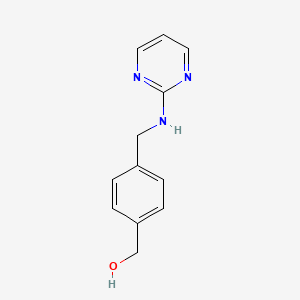
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
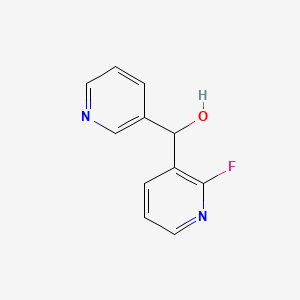
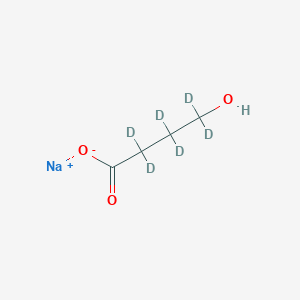
![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)
